
1,2-dioleoyl-sn-glycero-3-phospho-(1'-Myo-inositol-3'-phosphate) (aMMoniuM salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-dioleoyl-sn-glycero-3-phospho-(1’-Myo-inositol-5’-phosphate) (aMMoniuM salt) is a modified lipid compound. It is an ammonium salt of phosphoinositide, specifically phosphatidylinositol 5-phosphate (PI5P). This compound is significant in various biological processes due to its role in cellular signaling and membrane dynamics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-dioleoyl-sn-glycero-3-phospho-(1’-Myo-inositol-5’-phosphate) (aMMoniuM salt) typically involves the esterification of glycerol with oleic acid, followed by phosphorylation and subsequent modification with inositol phosphate. The reaction conditions often require the use of catalysts and specific temperature and pH conditions to ensure the correct formation of the phosphoinositide structure.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters to achieve high purity and yield. The compound is then purified using techniques such as chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
1,2-dioleoyl-sn-glycero-3-phospho-(1’-Myo-inositol-5’-phosphate) (aMMoniuM salt) can undergo various chemical reactions, including:
Oxidation: This reaction can alter the fatty acid chains or the inositol ring.
Reduction: This can affect the phosphate groups or the double bonds in the fatty acid chains.
Substitution: This can occur at the phosphate group or the inositol ring, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure specific reaction pathways.
Major Products
The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution can result in different phosphoinositide analogs.
Scientific Research Applications
1,2-dioleoyl-sn-glycero-3-phospho-(1’-Myo-inositol-5’-phosphate) (aMMoniuM salt) has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2-dioleoyl-sn-glycero-3-phospho-(1’-Myo-inositol-5’-phosphate) (aMMoniuM salt) involves its interaction with specific proteins and enzymes within the cell. It acts as a signaling molecule, modulating pathways such as the mammalian target of rapamycin (mTOR) signaling, which is crucial for cell growth and metabolism . The compound can also influence chromatin organization and gene expression by interacting with nuclear proteins .
Comparison with Similar Compounds
Similar Compounds
1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC): Another phospholipid used in the formation of liposomes and lipid bilayers.
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE): Used in the preparation of lipid vesicles and as a component in drug delivery systems.
1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS): Involved in cellular signaling and membrane dynamics.
Uniqueness
1,2-dioleoyl-sn-glycero-3-phospho-(1’-Myo-inositol-5’-phosphate) (aMMoniuM salt) is unique due to its specific role in phosphoinositide signaling pathways. Unlike other similar compounds, it specifically interacts with proteins involved in chromatin organization and gene expression, making it a valuable tool in epigenetic research .
Properties
Molecular Formula |
C45H87NO16P2 |
|---|---|
Molecular Weight |
960.1 g/mol |
IUPAC Name |
azane;[3-[hydroxy-(2,3,4,6-tetrahydroxy-5-phosphonooxycyclohexyl)oxyphosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate |
InChI |
InChI=1S/C45H84O16P2.H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(46)57-35-37(59-39(47)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)36-58-63(55,56)61-45-42(50)40(48)41(49)44(43(45)51)60-62(52,53)54;/h17-20,37,40-45,48-51H,3-16,21-36H2,1-2H3,(H,55,56)(H2,52,53,54);1H3/b19-17+,20-18+; |
InChI Key |
UYACTCSMQAUSKB-ZGWGUCJNSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)OP(=O)(O)O)O)O)O)OC(=O)CCCCCCC/C=C/CCCCCCCC.N |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)OP(=O)(O)O)O)O)O)OC(=O)CCCCCCCC=CCCCCCCCC.N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-iodoaniline](/img/structure/B15091932.png)
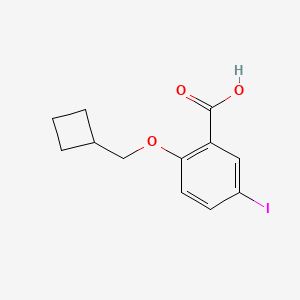
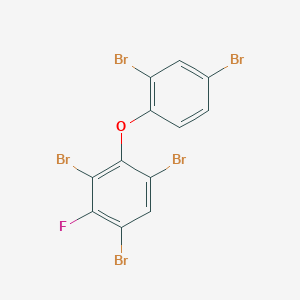
![[3-(4-anilinoanilino)-2-hydroxypropyl] 2-methylprop-2-enoate](/img/structure/B15091958.png)
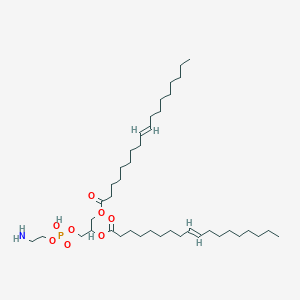
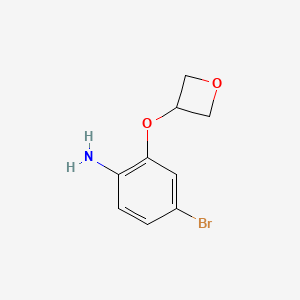

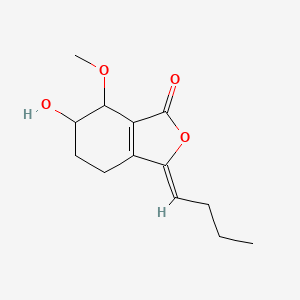
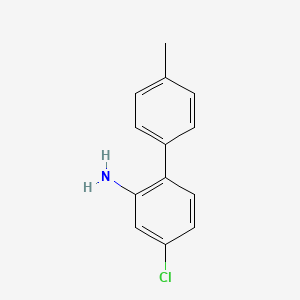
![4-Bromo-1-cyclobutyl-6-fluoro-1H-benzo[d][1,2,3]triazole](/img/structure/B15091987.png)
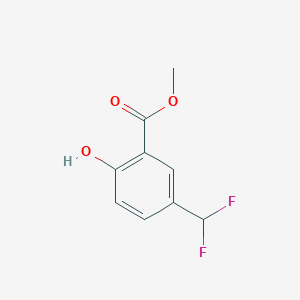
![1-[(2-Bromo-5-fluorophenyl)methyl]piperidin-4-amine](/img/structure/B15091999.png)
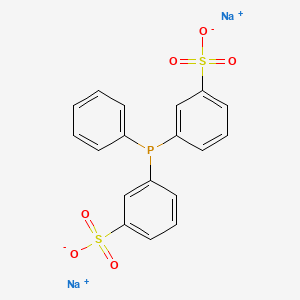
![disodium;[3-[[3-hexadecanoyloxy-2-[(E)-octadec-9-enoyl]oxypropoxy]-oxidophosphoryl]oxy-2-hydroxypropyl] [2-[8-(2-hexylcyclopropyl)octanoyloxy]-3-pentadecanoyloxypropyl] phosphate](/img/structure/B15092020.png)
